molecular formula C26H56ClP B14639090 Ethyl(trioctyl)phosphanium chloride CAS No. 56171-38-1

Ethyl(trioctyl)phosphanium chloride

Cat. No.: B14639090
CAS No.: 56171-38-1
M. Wt: 435.1 g/mol
InChI Key: PPMPHRIJIMNDPU-UHFFFAOYSA-M
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Description

Ethyl(trioctyl)phosphanium chloride is a quaternary phosphonium salt, which is a type of ionic liquid. It is composed of an ethyl group, three octyl groups, and a phosphonium ion paired with a chloride ion. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(trioctyl)phosphanium chloride typically involves the reaction of trioctylphosphine with ethyl chloride. The reaction is carried out in an organic solvent, such as acetone, under controlled temperature and pressure conditions. The process can be summarized as follows:

  • Add trioctylphosphine to an organic solvent.
  • Slowly add ethyl chloride to the mixture while maintaining the temperature between 120-160°C.
  • Adjust the reaction pressure to 8-12 kg/cm² and maintain these conditions for 30-40 hours.
  • After the reaction is complete, cool the mixture to room temperature and reduce the pressure to normal.
  • Centrifuge the reaction mixture to separate the product.
  • Dry the product to obtain this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of large reactors and automated systems ensures consistent quality and high yield. The process involves precise control of temperature, pressure, and reaction time to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions

Ethyl(trioctyl)phosphanium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.

    Oxidation and Reduction: The phosphonium ion can participate in redox reactions, altering its oxidation state.

    Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation and reduction reactions can produce different oxidation states of the phosphonium ion.

Scientific Research Applications

Ethyl(trioctyl)phosphanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl(trioctyl)phosphanium chloride involves its ability to act as a phase-transfer catalyst. The phosphonium ion interacts with reactants, facilitating their transfer between different phases (e.g., aqueous to organic). This enhances the reaction rate and efficiency. The molecular targets and pathways involved include the formation of intermediate complexes with reactants, which are then transferred to the desired phase for further reaction .

Comparison with Similar Compounds

Ethyl(trioctyl)phosphanium chloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of thermal stability, low volatility, and solubility, making it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

56171-38-1

Molecular Formula

C26H56ClP

Molecular Weight

435.1 g/mol

IUPAC Name

ethyl(trioctyl)phosphanium;chloride

InChI

InChI=1S/C26H56P.ClH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1

InChI Key

PPMPHRIJIMNDPU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[P+](CC)(CCCCCCCC)CCCCCCCC.[Cl-]

Origin of Product

United States

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